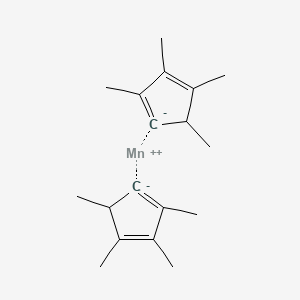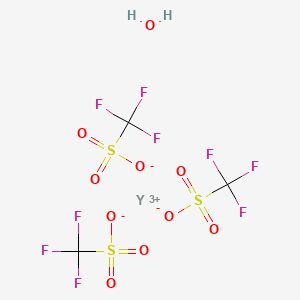
2-Hydroxy-4-trifluorométhyl-pyrimidine-5-carboxylate d'éthyle ; hydrate
Vue d'ensemble
Description
2-Hydroxy-4-trifluoromethyl-pyrimidine-5-carboxylic acid ethyl ester; hydrate is a useful research compound. Its molecular formula is C8H9F3N2O4 and its molecular weight is 254.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxy-4-trifluoromethyl-pyrimidine-5-carboxylic acid ethyl ester; hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-4-trifluoromethyl-pyrimidine-5-carboxylic acid ethyl ester; hydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche en protéomique
Ce composé est utilisé en recherche en protéomique comme outil biochimique . Il aide à étudier l'expression, la modification et la fonction des protéines dans un contexte biologique. Sa masse moléculaire et sa formule, C7H5F3N2O3.H2O, le rendent adapté aux techniques analytiques précises pour la caractérisation des protéines.
Intermédiaire pharmaceutique
Il sert d'intermédiaire dans la synthèse pharmaceutique . Le groupe trifluorométhyle du composé est une partie commune de nombreuses molécules médicamenteuses, contribuant aux propriétés pharmacocinétiques des médicaments, telles que la stabilité métabolique et la perméabilité membranaire.
Synthèse organique
En synthèse organique, ce composé est impliqué dans la préparation de divers dérivés de la pyrimidine . Ces dérivés sont essentiels pour synthétiser des composés ayant des effets thérapeutiques potentiels, notamment des agents antiviraux, antibactériens et anticancéreux.
Chimie analytique
Le composé trouve des applications en chimie analytique, où il est utilisé pour le développement et la validation de méthodes . Sa structure chimique unique permet la mise en place de protocoles analytiques, qui sont essentiels au contrôle de la qualité dans les industries chimiques et pharmaceutiques.
Science des matériaux
En science des matériaux, le composé peut être utilisé pour développer de nouveaux matériaux présentant des propriétés optiques ou électroniques spécifiques . Le groupe trifluorométhyle peut conférer des caractéristiques uniques aux matériaux, telles qu'une résistance accrue aux solvants et aux produits chimiques.
Science de l'environnement
Enfin, les applications du composé s'étendent à la science de l'environnement, où il peut être utilisé pour étudier le devenir environnemental des composés fluorés . Comprendre le comportement de ces composés est essentiel pour évaluer leur impact sur les écosystèmes et la santé humaine.
Propriétés
IUPAC Name |
ethyl 2-oxo-6-(trifluoromethyl)-1H-pyrimidine-5-carboxylate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O3.H2O/c1-2-16-6(14)4-3-12-7(15)13-5(4)8(9,10)11;/h3H,2H2,1H3,(H,12,13,15);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDYMANTTHSEMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1)C(F)(F)F.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


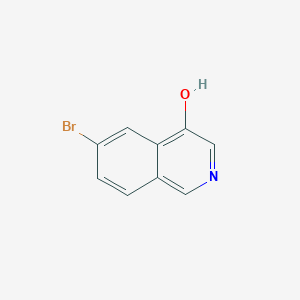
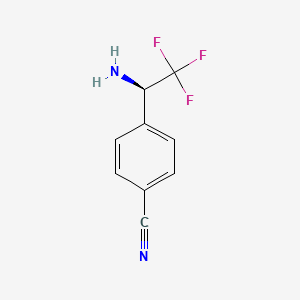
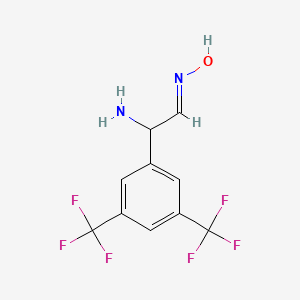
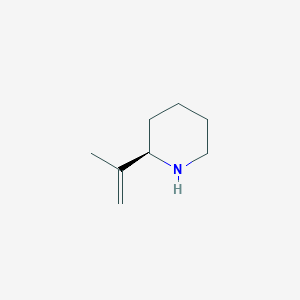

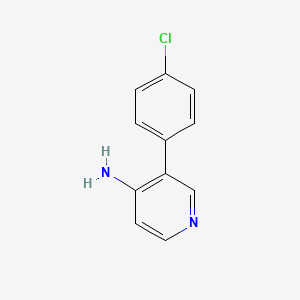
![Cyclohexaneacetic acid, 4-[4-(7-aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]-, ethyl ester, trans-](/img/structure/B1506439.png)

